molecular formula C14H11NO2 B120486 alpha-Nitrostilbene CAS No. 1215-07-2

alpha-Nitrostilbene

Cat. No.: B120486
CAS No.: 1215-07-2
M. Wt: 225.24 g/mol
InChI Key: QIFBVYLHLLTNLI-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID-2818500, also known as 1,1’- (1-nitro-1,2-ethenediyl)bis-benzene, is a chemical compound with the molecular formula C14H11NO2 and a molecular weight of 225.24. It is a selective inhibitor of protein arginine methyltransferase 1 (PRMT1) and protein arginine methyltransferase 8 (PRMT8). This compound is significant in the field of epigenetics, transcription, and translation due to its ability to inhibit specific methyltransferases involved in chromatin modification and signal transduction .

Scientific Research Applications

CID-2818500 has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitroalkene chemistry.

    Biology: Investigated for its role in inhibiting protein arginine methyltransferases, which are involved in gene expression regulation and signal transduction.

    Medicine: Explored for its potential therapeutic applications in diseases where dysregulation of protein arginine methylation is implicated, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel inhibitors for epigenetic targets and as a chemical probe in drug discovery

Safety and Hazards

Safety measures for handling alpha-Nitrostilbene include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The future directions of alpha-Nitrostilbene research could involve improving the long-run performance of alpha capture systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

CID-2818500 can be synthesized through a reaction involving the condensation of benzaldehyde with nitromethane in the presence of a base. The reaction typically proceeds via a nitroaldol (Henry) reaction, followed by dehydration to form the nitrostilbene structure. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of CID-2818500 follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

CID-2818500 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1,1’- (1-nitro-1,2-ethenediyl)bis-benzene (trans-α-Nitrostilbene)
  • 1,1’- (1-amino-1,2-ethenediyl)bis-benzene
  • 1,1’- (1-chloro-1,2-ethenediyl)bis-benzene

Uniqueness

CID-2818500 is unique due to its selective inhibition of protein arginine methyltransferase 1 and protein arginine methyltransferase 8, while not affecting other protein arginine methyltransferases such as protein arginine methyltransferase 3, protein arginine methyltransferase 4, and protein arginine methyltransferase 6. This selectivity makes it a valuable tool in studying the specific roles of protein arginine methyltransferase 1 and protein arginine methyltransferase 8 in cellular processes .

Properties

IUPAC Name

[(Z)-2-nitro-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFBVYLHLLTNLI-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215-07-2
Record name Stilbene, alpha-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001215072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Nitrostilbene
Reactant of Route 2
alpha-Nitrostilbene
Reactant of Route 3
alpha-Nitrostilbene
Reactant of Route 4
alpha-Nitrostilbene
Reactant of Route 5
alpha-Nitrostilbene
Reactant of Route 6
alpha-Nitrostilbene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.